molecular formula C5H3F5N2O B12920357 5-(Pentafluoroethyl)-1,2-oxazol-3-amine CAS No. 110234-44-1

5-(Pentafluoroethyl)-1,2-oxazol-3-amine

Cat. No.: B12920357
CAS No.: 110234-44-1
M. Wt: 202.08 g/mol
InChI Key: QAZUJNKPFAUCFO-UHFFFAOYSA-N
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Description

5-(Pentafluoroethyl)-1,2-oxazol-3-amine is a fluorinated organic compound that belongs to the oxazole family. The presence of the pentafluoroethyl group imparts unique chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pentafluoroethyl)-1,2-oxazol-3-amine typically involves the reaction of pentafluoroethyl-containing precursors with oxazole derivatives. One common method includes the use of pentafluoroethyl iodide and 3-amino-1,2-oxazole under specific reaction conditions such as the presence of a base and a suitable solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction parameters, leading to efficient large-scale synthesis. The purification of the compound is typically achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Pentafluoroethyl)-1,2-oxazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

    Substitution: The pentafluoroethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different chemical and industrial applications.

Scientific Research Applications

5-(Pentafluoroethyl)-1,2-oxazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced efficacy and stability.

    Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials with unique properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(Pentafluoroethyl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-1,2-oxazol-3-amine
  • 5-(Difluoromethyl)-1,2-oxazol-3-amine
  • 5-(Fluoromethyl)-1,2-oxazol-3-amine

Uniqueness

Compared to its similar compounds, 5-(Pentafluoroethyl)-1,2-oxazol-3-amine exhibits higher lipophilicity and stability due to the presence of the pentafluoroethyl group. This makes it more effective in applications requiring enhanced membrane permeability and resistance to metabolic degradation.

Properties

CAS No.

110234-44-1

Molecular Formula

C5H3F5N2O

Molecular Weight

202.08 g/mol

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C5H3F5N2O/c6-4(7,5(8,9)10)2-1-3(11)12-13-2/h1H,(H2,11,12)

InChI Key

QAZUJNKPFAUCFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1N)C(C(F)(F)F)(F)F

Origin of Product

United States

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